5-ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione
Description
This compound belongs to the fused polyheterocyclic class, featuring a benzo[4,5]thieno[3,2-e]triazolopyrimidine scaffold substituted with an ethyl group at position 5 and a thione group at position 2. Its synthesis involves cyclization reactions of 4-hydrazino-2-alkyl/aryl-5,6-dimethyl/5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidines with carbon disulfide under basic conditions . The tetrahydrobenzothiophene moiety enhances planarity and π-conjugation, while the thione group contributes to hydrogen bonding and electron-withdrawing effects, influencing photophysical and biological properties .
Properties
IUPAC Name |
7-ethyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraene-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S2/c1-2-9-14-12-10(11-15-16-13(18)17(9)11)7-5-3-4-6-8(7)19-12/h2-6H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHLIXZKGHDBKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C3=C(S2)CCCC3)C4=NNC(=S)N14 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione involves a multi-step process. Key steps include:
Formation of the thieno[3,2-e][1,2,4]triazolo nucleus: : This initial step involves cyclization reactions that introduce the sulfur and nitrogen atoms into the core structure.
Ethylation and further modifications: : After forming the basic triazolopyrimidine core, ethyl groups are introduced using ethylating agents under controlled conditions, often in the presence of a base like potassium carbonate.
Thionation: : The thione group is typically introduced using reagents such as Lawesson’s reagent under mild conditions.
Industrial Production Methods
Industrial production mirrors the laboratory synthetic route but on a larger scale, utilizing continuous flow reactors and optimized catalysts to increase yield and purity. Strict control of temperature, pressure, and pH is necessary to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, often facilitated by agents like hydrogen peroxide or potassium permanganate, leading to sulfoxides or sulfones.
Reduction: : Reductive conditions, often involving hydrogenation, can modify the thione group to a thiol or thioether.
Substitution: : Due to the presence of nitrogen and sulfur, nucleophilic substitution reactions can occur, especially at the triazole and pyrimidine positions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Hydrogen gas, palladium on carbon.
Substitution: : Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
Sulfoxides and sulfones from oxidation: .
Thiol or thioether from reduction: .
Various substituted derivatives from nucleophilic substitution: .
Scientific Research Applications
5-ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione has diverse applications:
Chemistry: : Utilized in the synthesis of new heterocyclic compounds and as a ligand in coordination chemistry.
Biology: : Studied for its potential as an antimicrobial and antifungal agent due to its unique structure that can interact with microbial cell walls.
Medicine: : Investigated for its anticancer properties, targeting specific enzymes and pathways involved in cancer cell proliferation.
Industry: : Used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The compound exerts its effects primarily through interactions at the molecular level:
Binding to enzymes: : Inhibits enzymatic activity by binding to the active site.
Disruption of cell membranes: : The sulfur and nitrogen atoms interact with phospholipid bilayers, affecting membrane integrity.
Pathways involved: : Key pathways include the inhibition of DNA synthesis in cancer cells and disruption of microbial cell wall synthesis.
Comparison with Similar Compounds
Structural Analogues in Antiviral Research
- C-8-tert-butyl substituted 4-aryl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones Key Differences: Replacement of the ethyl group with a tert-butyl group at position 8 and substitution of the thione with a ketone at position 3. Activity: Exhibited enterovirus inhibitory activity (EC₅₀ = 0.12–0.45 μM) due to enhanced hydrophobic interactions with viral proteases . Reference: Biswas et al. (2017) .
Psychotropic Activity in Furo-Triazolopyrimidines
- Pyrano[4',3':4,5]furo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines Key Differences: Incorporation of a fused pyrano-furo ring system instead of tetrahydrobenzothiophene. Activity: Demonstrated anxiolytic and anticonvulsant effects in murine models, attributed to modulation of GABAergic pathways . Reference: Nalbandyan et al. (2017) .
Cytotoxic Analogues in Cancer Research
- 6,7,8,9-Tetrahydrobenzo[4,5]thieno[2,3-d]-1,2,4-triazolo[4,5-a]pyrimidin-5-ones Key Differences: Positional isomerism in the triazole ring (4,5-a vs. 4,3-c) and substitution of thione with a ketone. Activity: Showed moderate cytotoxicity against HeLa and MCF-7 cell lines (IC₅₀ = 12–28 μM) via topoisomerase II inhibition . Reference: Gomha (2009) .
Data Tables: Structural and Functional Comparisons
Mechanistic and Photophysical Insights
- Electron-Withdrawing Effects : The thione group in the parent compound enhances electron deficiency, improving charge-transfer properties in fluorophores .
- Rearrangement Pathways: Thieno[3,2-e]triazolopyrimidines undergo ring contractions to form [1,2,4]triazolo[1,5-c]pyrimidines under thermal stress, altering bioactivity .
- Solubility and Bioavailability : Tetrahydrobenzothiophene derivatives exhibit better aqueous solubility than fully aromatic analogues, enhancing pharmacokinetic profiles .
Biological Activity
5-ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione (CAS Number: 294668-18-1) is a novel compound that has garnered interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H14N4S
- Molecular Weight : 258.34 g/mol
- Density : 1.55 g/cm³ (predicted)
- pKa : 0.79 (predicted) .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. It acts by targeting specific kinases involved in tumor growth. For instance, studies have indicated that similar fused pyrimidine systems exhibit significant antiproliferative activity against various cancer cell lines such as A549 and MKN-45 .
- Anti-inflammatory Properties : Research has demonstrated that derivatives of tetrahydrobenzo-thieno-pyrimidines can exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and pathways .
- Antiviral Effects : Compounds with similar structural characteristics have been reported to possess antiviral properties, particularly against certain viral infections .
Biological Activity Data
The following table summarizes relevant biological activities and findings associated with the compound and its derivatives:
Case Studies
-
Anticancer Efficacy :
- A study investigated the efficacy of a series of tetrahydrobenzo-thieno-pyrimidine derivatives against cancer cell lines. The compound exhibited notable activity with IC50 values indicating significant potency against A549 cells .
- Another research focused on structure-activity relationships (SAR) which highlighted that modifications on the pyrimidine ring could enhance anticancer properties significantly .
- Inflammatory Response Modulation :
Future Directions
The ongoing research into the biological activities of this compound indicates its potential as a lead compound for drug development. Further investigations are warranted to explore:
- Detailed pharmacokinetics and toxicity profiles.
- Mechanistic studies to elucidate specific molecular targets.
- Clinical trials to evaluate efficacy in human subjects.
Q & A
Q. Table 1: Comparison of Synthetic Methods
Basic: How is the structure of this compound characterized?
Methodological Answer:
Structural elucidation involves:
- NMR spectroscopy : Proton (¹H) and carbon (¹³C) NMR identify substituent positions and confirm ring systems. For example, thione protons appear at δ ~2.70 ppm (SCH₂CH₃) .
- IR spectroscopy : Key peaks include C=S (1268–1060 cm⁻¹) and C=N (1586–1602 cm⁻¹) stretching .
- X-ray crystallography : Single-crystal studies resolve bond lengths (e.g., C–S = 1.68–1.72 Å) and confirm fused heterocyclic systems .
Basic: What biological targets are associated with this compound?
Methodological Answer:
Primary targets include:
- Tyrosinase inhibition : Molecular docking studies show competitive binding to the enzyme’s active site, with compound 4g (2,4-dihydroxybenzene substituent) exhibiting IC₅₀ = 1.2 µM .
- Antimicrobial activity : Derivatives display moderate activity against E. coli (MIC = 32 µg/mL) and S. aureus (MIC = 16 µg/mL) in disk diffusion assays .
Q. Table 2: Biological Activities
| Activity | Assay Type | Key Result | Reference |
|---|---|---|---|
| Tyrosinase inhibition | Molecular docking | IC₅₀ = 1.2 µM (compound 4g) | |
| Antimicrobial | Disk diffusion | MIC = 16–32 µg/mL |
Advanced: How can synthesis be optimized for higher yields and purity?
Methodological Answer:
Optimization strategies include:
- Solvent selection : Using DMSO as a co-solvent enhances cyclocondensation efficiency by stabilizing intermediates .
- Catalyst use : Triethylamine improves reaction rates in hydrazonoyl-based syntheses by deprotonating intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves impurities, particularly regioisomers formed during heterocyclization .
Key Challenge : Low yields (<50%) in chlorinated intermediates (e.g., POCl₃-mediated steps) require strict anhydrous conditions .
Advanced: How to address contradictions in reported biological activity data?
Methodological Answer:
Discrepancies arise from:
- Assay variability : Tyrosinase inhibition assays using L-DOPA vs. tyrosine substrates yield differing IC₅₀ values. Standardizing protocols (e.g., pH 6.8, 25°C) reduces variability .
- Impurity effects : Residual solvents (e.g., DMSO) in antimicrobial assays can artificially suppress microbial growth. Purity verification via HPLC (>95%) is critical .
- Structural analogs : Subtle substituent changes (e.g., ethyl vs. methyl groups) drastically alter activity. For example, 5-ethyl derivatives show 3x higher tyrosinase affinity than methyl analogs .
Advanced: What computational methods are used to study this compound’s mechanism?
Methodological Answer:
- Molecular docking : AutoDock Vina predicts binding poses in tyrosinase’s Cu²⁺-containing active site, with ΔG = -8.2 kcal/mol for high-affinity derivatives .
- QSAR modeling : Hammett constants (σ) of substituents correlate with log(IC₅₀), guiding rational design (R² = 0.89 for electron-withdrawing groups) .
- DFT calculations : HOMO-LUMO gaps (4.1–4.5 eV) indicate redox stability, critical for in vivo applications .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
SAR strategies include:
Substituent variation : Synthesize analogs with halogen, hydroxy, or alkyl groups at position 2. For example, 2-fluoro derivatives show 20% higher antimicrobial activity than chloro analogs .
Scaffold hopping : Replace the thieno-triazolo-pyrimidine core with pyrido or imidazo systems to assess bioactivity dependence on ring geometry .
Pharmacophore mapping : Identify essential motifs (e.g., thione sulfur, ethyl group) using 3D alignment tools like Schrödinger’s Phase .
Q. Table 3: SAR Insights
| Modification | Biological Impact | Reference |
|---|---|---|
| 2-Hydroxy substitution | ↑ Tyrosinase inhibition (IC₅₀↓) | |
| 5-Ethyl vs. 5-Methyl | ↑ Binding affinity (ΔΔG = -1.3) | |
| Thione → Oxo replacement | ↓ Antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
